Imidazoleacetic acid riboside
Description
Foundational Context of Imidazole (B134444) Metabolites
The imidazole ring is a fundamental component of many biologically important molecules. wikipedia.org It is a five-membered ring containing two nitrogen atoms and is a structural part of purines, which are essential building blocks of DNA and RNA. wikipedia.orgplos.org The imidazole group is also a key feature of the amino acid histidine and its derivative, the hormone histamine (B1213489). wikipedia.org
Metabolites containing the imidazole ring are diverse and have various functions. For instance, histidine is crucial for protein synthesis and acts as a precursor for histamine, a mediator of allergic reactions and a neurotransmitter. wikipedia.orgsigmaaldrich.com Other imidazole-containing compounds are involved in enzymatic catalysis and cellular signaling. plos.org Imidazoleacetic acid itself, the precursor to imidazoleacetic acid riboside, is a metabolite of histamine and can be formed through the oxidation of histamine or the transamination of histidine. nih.govresearchgate.net
Historical Discovery and Early Biological Characterization
The presence of this compound and its phosphorylated form, imidazoleacetic acid ribotide, in rat tissues was first reported in 1964. medchemexpress.com Early research involved administering radiolabeled histamine to rats and observing its metabolic fate. sfn.org These studies found significant amounts of this compound, suggesting its potential biological importance. sfn.org
Initial investigations also identified the enzymatic pathways involved in its formation. It was discovered that imidazoleacetic acid is conjugated with phosphoribosyl-pyrophosphate to produce imidazoleacetic acid ribotide, a reaction that utilizes ATP as an energy source. pnas.orgphysiology.org This ribotide can then be dephosphorylated by various phosphatases to form this compound. nih.govpnas.orgphysiology.org These early findings laid the groundwork for understanding the metabolic origins and transformations of this compound in biological systems.
Hierarchical Position within Central Metabolic Pathways
This compound is situated within the broader network of purine (B94841) and histidine metabolism. Its formation is directly linked to the metabolic pathways of histamine and histidine. nih.govresearchgate.net Histamine can be metabolized through two main routes: methylation and oxidation. sigmaaldrich.com The oxidative pathway, catalyzed by diamine oxidase, leads to the formation of imidazole acetaldehyde (B116499), which is then rapidly converted to imidazoleacetic acid. sigmaaldrich.comhmdb.ca
This imidazoleacetic acid can then be ribosylated to form imidazoleacetic acid ribotide, which is subsequently dephosphorylated to this compound. researchgate.netmdpi.com This places this compound as a downstream metabolite in the catabolism of histamine. The synthesis of its precursor, imidazoleacetic acid, can also occur through the transamination of histidine, linking it to amino acid metabolism. nih.gov The involvement of phosphoribosyl-pyrophosphate in the formation of the ribotide connects this pathway to purine biosynthesis, as phosphoribosyl-pyrophosphate is also a key precursor in the de novo synthesis of purines. plos.org
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Function | Pathway |
| Diamine Oxidase (DAO) | Oxidizes histamine to imidazole acetaldehyde. sigmaaldrich.com | Histamine Metabolism |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes imidazole acetaldehyde to imidazoleacetic acid. sigmaaldrich.com | Histamine Metabolism |
| Imidazoleacetic acid-phosphoribosyl transferase (IPRT) | Conjugates imidazoleacetic acid with phosphoribosyl-pyrophosphate to form imidazoleacetic acid ribotide. sigmaaldrich.comphysiology.org | Imidazoleacetic Acid Metabolism |
| Phosphatases and 5'-nucleotidases | Dephosphorylate imidazoleacetic acid ribotide to this compound. nih.govpnas.orgphysiology.org | Imidazoleacetic Acid Metabolism |
| Histidine-pyruvate aminotransferase | Transaminates L-histidine to imidazolepyruvate, a precursor of imidazoleacetic acid. physiology.org | Histidine Metabolism |
Table 2: Related Compounds in the Metabolic Pathway
| Compound | Relationship to this compound |
| Histamine | Precursor in the oxidative pathway. researchgate.net |
| Imidazoleacetic acid | Direct precursor. smolecule.com |
| Imidazoleacetic acid ribotide | Immediate precursor. nih.gov |
| Phosphoribosyl-pyrophosphate (PRPP) | Substrate for the formation of the ribotide. pnas.org |
| L-histidine | Alternative precursor for imidazoleacetic acid. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWEWASPTZMEK-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183789 | |
| Record name | Ribosylimidazole acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imidazoleacetic acid riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29605-99-0 | |
| Record name | Imidazoleacetic acid riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribosylimidazole acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribosylimidazole acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazoleacetic acid riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Biosynthetic Pathways and Precursors
Imidazoleacetic Acid Formation from Histidine
Imidazoleacetic acid (IAA) can be generated from L-histidine through two primary routes. One involves the direct transamination of histidine, while the other is an oxidative pathway acting on histamine (B1213489), a downstream product of histidine decarboxylation.
A significant pathway for IAA production, particularly in the brain, is the transamination of L-histidine. sigmaaldrich.comnih.gov This reaction is catalyzed by the enzyme L-histidine-pyruvate aminotransferase (HPAT), which is also known by the names kynurenine (B1673888) aminotransferase (KAT) and glutamine transaminase-K (GTK). sigmaaldrich.com This pathway is considered the primary source of IAA in the central nervous system, as evidenced by the correlation between regional IAA levels and the activity of this transaminase, but not with histamine levels. nih.gov The inhibition of histamine synthesis does not significantly impact IAA levels, further supporting the prominence of this transamination pathway. nih.gov The process involves the conversion of L-histidine to imidazolepyruvic acid, which is then oxidized to form imidazoleacetic acid. physiology.orgnih.gov
Ribosylation of Imidazoleacetic Acid to Imidazoleacetic Acid Ribotide (IAA-RP)
The next crucial step in the biosynthesis is the conversion of imidazoleacetic acid to its ribotide form, imidazoleacetic acid ribotide (IAA-RP). This process involves enzymatic catalysis and an energy source.
The ribosylation of IAA is catalyzed by the enzyme imidazoleacetic acid 5'-phosphoribosyl transferase (IPRT), also known as imidazoleacetate—phosphoribosyldiphosphate ligase. sigmaaldrich.comphysiology.orgnih.govwikipedia.org This enzyme facilitates the conjugation of phosphoribosyl-pyrophosphate to IAA, yielding imidazoleacetic acid-ribotide (IAA-RP). nih.govphysiology.orgnih.gov This enzymatic step is a key regulatory point in the synthesis of ribosylated IAA derivatives.
A distinctive feature of the ribosylation of IAA in mammals is the role of Adenosine Triphosphate (ATP). nih.govphysiology.orgnih.govnih.gov In a rare mechanism, ATP serves as an energy source for the reaction catalyzed by IPRT, rather than as a substrate. physiology.orgnih.govnih.gov This is a notable departure from many other biosynthetic reactions where ATP is directly incorporated into the final product. The hydrolysis of ATP provides the necessary energy to drive the formation of the bond between IAA and the phosphoribosyl pyrophosphate. nih.gov
Formation of Imidazoleacetic Acid Riboside (IAA-R) from Imidazoleacetic Acid Ribotide (IAA-RP)
The final step in the synthesis of this compound (IAA-R) is the dephosphorylation of its precursor, imidazoleacetic acid ribotide (IAA-RP). This conversion is carried out by phosphatases and 5'-nucleotidases. sigmaaldrich.comnih.govphysiology.org Research has indicated that various phosphatases can catalyze this reaction, with in vitro studies suggesting a relative order of activity as alkaline phosphatase being more effective than acid phosphatase, which in turn is more effective than 5'-ecto-nucleotidase. sigmaaldrich.com This dephosphorylation step removes the phosphate (B84403) group from the ribotide, resulting in the formation of this compound. nih.gov
Role of Phosphatases in Dephosphorylation
The conversion of imidazoleacetic acid-ribotide (IAA-RP) to this compound (IAA-R) is a dephosphorylation reaction catalyzed by phosphatases. pnas.orgphysiology.orgresearchgate.net This enzymatic process involves the removal of a phosphate group from the ribotide. Studies have shown that multiple phosphatases are involved in this process, highlighting the importance of this metabolic step. nih.gov For instance, alkaline phosphatase has been demonstrated to cleave the phosphate group from imidazoleacetic acid-ribotide. pnas.org The rapid turnover of IAA-RP is partly attributed to the action of these phosphatases, which contributes to the regulation of its synaptic levels. pnas.orgnih.gov
The dephosphorylation of IAA-RP is a crucial step as it leads to the formation of IAA-R, which has significantly less biological activity than its precursor. pnas.org This suggests that the activity of phosphatases plays a vital role in modulating the physiological effects mediated by IAA-RP. The presence of these enzymes ensures that the potent actions of IAA-RP are tightly controlled.
Contribution of Ecto-5'-Nucleotidases
Among the phosphatases responsible for the dephosphorylation of imidazoleacetic acid-ribotide, ecto-5'-nucleotidases have been specifically implicated. pnas.orgresearchgate.netnih.gov These are membrane-bound enzymes that hydrolyze extracellular nucleotides. pnas.org Their involvement points to the extracellular conversion of IAA-RP to IAA-R, which could be a mechanism for terminating the signaling of IAA-RP at the cell surface. pnas.org
The action of ecto-5'-nucleotidases, along with other phosphatases, ensures the rapid metabolism of IAA-RP. pnas.org This rapid breakdown is a key feature of neurotransmitters and neuromodulators, as it allows for precise temporal control of their signaling. The presence of ecto-5'-nucleotidases in the central nervous system further supports the proposed role of IAA-RP as a neuroregulator. pnas.orgphysiology.org
Below is a table summarizing the key enzymes involved in the dephosphorylation of imidazoleacetic acid-ribotide.
| Enzyme Class | Specific Enzyme Example | Role in this compound Biosynthesis | Location |
|---|---|---|---|
| Phosphatases | Alkaline Phosphatase | Catalyzes the dephosphorylation of Imidazoleacetic acid-ribotide to this compound. pnas.org | General |
| Ecto-5'-Nucleotidases | Not specified | Contributes to the dephosphorylation of Imidazoleacetic acid-ribotide, particularly in the extracellular space. pnas.orgresearchgate.netnih.gov | Membrane-bound |
Iii. Metabolic Fates and Excretion Mechanisms
Intracellular Processing and Turnover Dynamics
Imidazoleacetic acid riboside (IAA-R) is a significant metabolite derived from the intracellular processing of its precursor, imidazoleacetic acid-ribotide (IAA-RP). pnas.org The synthesis of IAA-RP originates from imidazoleacetic acid (IAA), which can be formed either from the transamination of histidine or the oxidation of histamine (B1213489). pnas.org The conversion of IAA to IAA-RP involves conjugation with phosphoribosyl-pyrophosphate, a process that utilizes ATP as an energy source rather than a substrate, which is a rare mechanism in mammals. pnas.orgnih.gov
Once formed, IAA-RP is characterized by a rapid turnover rate. pnas.orgnih.gov This rapid turnover is a key aspect of its dynamic nature within the cell, suggesting a significant physiological role and tight regulation. pnas.org The presence of micromolal levels of this ribosylated IAA in the brain and its rapid metabolism underscore its potential function as a neuroregulator. pnas.org The primary intracellular fate of IAA-RP is its conversion into this compound, which is considered its terminal metabolite. nih.gov This conversion is a critical step in the metabolic pathway, linking the activity of the precursor to the presence of the riboside.
Dephosphorylation Pathways and Resultant Metabolites
The primary pathway for the formation of this compound is the dephosphorylation of its precursor, imidazoleacetic acid-ribotide (IAA-RP). nih.govmdpi.com This enzymatic reaction involves the removal of the 5'-phosphate group from the ribotide. pnas.org
The enzymes responsible for this conversion are multiple and broadly classified as phosphatases and 5'-nucleotidases (including ecto-5'-nucleotidases). pnas.orgnih.govmdpi.comnih.gov These enzymes catalyze the hydrolysis of the phosphate (B84403) monoester bond in IAA-RP, yielding this compound (IAA-R) as the main resultant metabolite. nih.govnih.gov this compound is subsequently recognized as the terminal metabolite in this specific pathway. nih.gov
Table 1: Dephosphorylation of Imidazoleacetic Acid-Ribotide
| Precursor | Enzymatic Action | Key Enzymes | Resultant Metabolite |
| Imidazoleacetic acid-ribotide (IAA-RP) | Dephosphorylation | Phosphatases, 5'-Nucleotidases, Ecto-5'-nucleotidases | This compound (IAA-R) |
This table summarizes the transformation of IAA-RP into its dephosphorylated metabolite, IAA-R, and the enzymes involved in the process. pnas.orgnih.govmdpi.com
Renal Excretion and Conjugate Formation in Animal Models
This compound is a key conjugate formed in metabolic pathways and is readily eliminated from the body via renal excretion. nih.govcloudfront.net In metabolic studies, it is often measured as the primary component of "imidazoleacetic acid conjugate(s)" (ImAA-C), which can be hydrolyzed back to free imidazoleacetic acid (ImAA) for measurement purposes. nih.govnih.gov
Research conducted on both rat models and humans has demonstrated significant differences in the renal clearance of ImAA versus its riboside conjugate. nih.govnih.gov The renal clearance for ImAA-C in rats and humans was found to be similar to that of creatinine (B1669602) clearance, indicating that it is efficiently and readily excreted in the urine. nih.govnih.gov In stark contrast, the clearance rate for unconjugated ImAA was approximately 1/40th that of its conjugate, highlighting that conjugation to the riboside form is a critical step for its effective urinary excretion. nih.govnih.gov
Consistent with these findings, this compound is a known metabolite excreted in the urine. mdpi.comimmunotech.czopenrepository.com Studies have detected its presence in the plasma and urine, and its urinary excretion has been observed following the administration of either histamine or imidazoleacetic acid in rats. nih.govtandfonline.com
Table 2: Comparative Renal Clearance in Rat and Human Models
| Species | Compound | Renal Clearance (ml/min) | Normalized for Body Weight (Rat) |
| Human | Imidazoleacetic acid (ImAA) | 3.0 ± 0.2 | N/A |
| Imidazoleacetic acid conjugate (ImAA-C) | 107 ± 15 | N/A | |
| Rat | Imidazoleacetic acid (ImAA) | Not specified directly | Value for ImAA-C of same order as human |
| Imidazoleacetic acid conjugate (ImAA-C) | Not specified directly | Value for ImAA-C of same order as human |
This table presents data on the renal clearance rates of imidazoleacetic acid (ImAA) and its conjugate (ImAA-C), which is primarily this compound, in humans. nih.govscispace.com The data for rats indicated that the clearance value for ImAA-C was of the same order as that in humans when normalized for body weight, while the clearance for ImAA was significantly lower. nih.govscispace.com
Iv. Biological Roles and Physiological Significance in Non Human and in Vitro Systems
Neuromodulatory and Neurotransmitter Activity of Imidazoleacetic Acid Ribotide (IAA-RP)
IAA-RP exhibits characteristics consistent with a neurotransmitter or neuromodulator. nih.govnih.gov It is found in neurons within various regions of the central nervous system, and its release from nerve terminals is triggered by neuronal depolarization in a manner dependent on calcium, a hallmark of neurotransmitter function. pnas.orgnih.govphysiology.org
Scientific evidence strongly indicates that IAA-RP functions as an endogenous agonist at specific subtypes of imidazoline (B1206853) receptors (I-Rs). nih.govphysiology.org Its activity has been particularly characterized at the I1 and I3 receptor subtypes.
Studies have demonstrated that IAA-RP binds to I1 imidazoline receptors, which are notably present in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for cardiovascular regulation. pnas.orgitmedicalteam.pl The interaction with I1 receptors is linked to the regulation of sympathetic nervous system outflow. nih.govphysiology.org
Furthermore, IAA-RP is a potent agonist at I3 imidazoline receptors, which were first identified in pancreatic β-cells and are known to regulate insulin (B600854) secretion. physiology.orgcore.ac.uk The effects of IAA-RP at these receptors can be blocked by specific antagonists. For instance, the synaptic depression induced by IAA-RP is abolished by efaroxan (B1214185), a mixed I1/α2-adrenergic receptor antagonist, and partially attenuated by KU-14R, an I3-R antagonist, supporting the involvement of these specific imidazoline receptor subtypes. nih.govphysiology.orgnih.gov
In vitro studies using rat hippocampal slices have shown that IAA-RP modulates neuronal function by depressing excitatory synaptic transmission. nih.govphysiology.orgitmedicalteam.pl When applied to the Schaffer collateral-CA1 synapses, IAA-RP induces a concentration-dependent reduction in the amplitude of field extracellular postsynaptic potentials (fEPSPs). nih.govphysiology.org
This inhibitory effect is primarily presynaptic. Research indicates that IAA-RP decreases the frequency of miniature excitatory postsynaptic currents (mEPSCs) without affecting their amplitude. nih.govphysiology.org Additionally, it increases paired-pulse facilitation (PPF), a form of short-term synaptic plasticity that is typically associated with a decrease in presynaptic release probability. nih.govphysiology.org This modulation of synaptic currents is reversed by an I1-imidazoline receptor antagonist but not by an α2-adrenergic receptor antagonist, pinpointing the action to imidazoline receptors. itmedicalteam.plitmedicalteam.pl The dephosphorylated metabolite, Imidazoleacetic acid riboside, also produces a similar, though less potent and delayed, inhibition of synaptic transmission. nih.govphysiology.org
| Parameter | Observed Effect of IAA-RP | Implication | Supporting Evidence |
|---|---|---|---|
| Field EPSP Slope | Concentration-dependent decrease (Maximal reduction to 51.2 ± 5.7% of baseline with 10 μM IAA-RP) | Inhibition of excitatory synaptic transmission | nih.govphysiology.org |
| mEPSC Frequency | Decreased | Presynaptic site of action (reduced neurotransmitter release) | nih.govphysiology.org |
| mEPSC Amplitude | No change | No significant postsynaptic effect | nih.govphysiology.org |
| Paired-Pulse Facilitation (PPF) | Increased | Presynaptic site of action (decreased release probability) | nih.govphysiology.org |
A defining characteristic of a neurotransmitter is its release from nerve terminals in response to a nerve impulse. IAA-RP fulfills this criterion, as it is released from synaptosome-enriched fractions of the brain following depolarization with potassium ions (K+). itmedicalteam.plitmedicalteam.pl Crucially, this release is calcium-dependent (Ca2+-dependent). pnas.orgnih.govnih.govphysiology.orgitmedicalteam.pl This mechanism is a fundamental process for chemical neurotransmission, where the influx of calcium into the presynaptic terminal triggers the fusion of synaptic vesicles with the cell membrane, releasing their contents into the synaptic cleft. The Ca2+-dependent release of IAA-RP strongly supports its role as a signaling molecule in the brain. hmdb.ca
Cellular Signaling and Secondary Messenger Systems
Beyond its direct effects on neuronal transmission, IAA-RP influences intracellular signaling cascades, notably those involving arachidonic acid and insulin secretion. These actions are mediated through its interaction with imidazoline receptors, linking receptor activation to downstream cellular responses.
In cellular models, specifically PC12 cells, IAA-RP has been shown to stimulate the release of arachidonic acid. pnas.orgphysiology.orgitmedicalteam.plphysiology.org PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, express I1-imidazoline receptors and are a standard model for studying I1R-mediated responses. pnas.org The release of arachidonic acid is a known component of the I1-receptor signaling pathway. itmedicalteam.pl
IAA-RP causes a dose-related increase in arachidonic acid release from these cells. pnas.org This effect is specific to the I1 receptor, as it is abolished by the I1 antagonist efaroxan. pnas.org In contrast, the dephosphorylated form, this compound, does not show a significant effect on arachidonic acid release, highlighting the importance of the phosphate (B84403) group for this particular biological activity. pnas.org
| Compound | Concentration | % Increase in Release (Mean ± SEM) | Antagonist Effect |
|---|---|---|---|
| IAA-RP | 10 µM | 68 ± 29% | Response abolished by efaroxan (I1 antagonist) |
| IAA-RP | 100 µM | 177 ± 89% | |
| This compound | 10 µM to 1 mM | No significant response | N/A |
Data sourced from Prell et al. (2004). pnas.org
IAA-RP acts as a potent modulator of insulin secretion from pancreatic beta cells, a response mediated by I3-imidazoline receptors. pnas.orgphysiology.orgitmedicalteam.plphysiology.org In isolated rat and human pancreatic islets, IAA-RP potentiates glucose-induced insulin secretion. pnas.orgphysiology.org This stimulatory effect is characteristic of I3R agonists. pnas.org
Notably, IAA-RP is significantly more potent in this role than efaroxan, which is also considered an I3 agonist. pnas.org In rat islets, IAA-RP demonstrated a biphasic stimulation with a half-maximal effective concentration (EC50) of 30–50 nM. pnas.org Furthermore, IAA-RP can overcome the inhibitory effects of diazoxide, a KATP channel agonist, which is another hallmark of I3R-mediated action on insulin release. pnas.org The stimulatory effect of IAA-RP on insulin secretion is blocked by the I3-R antagonist KU-14R. physiology.org
Systemic Influence in Animal Models
This compound, a metabolite of histamine (B1213489), has been identified in the tissues of several mammalian species, including rats. medchemexpress.commedchemexpress.com While direct studies on the systemic administration of this compound are limited, considerable insight into its physiological role can be gleaned from research on its phosphorylated precursor, imidazole-4-acetic acid-ribotide (IAA-RP). IAA-RP is an endogenous ligand that stimulates imidazol(in)e receptors and is considered a putative neurotransmitter or neuromodulator in the mammalian brain. nih.govnih.govnih.govphysiology.org
Research in animal models has demonstrated that IAA-RP exerts significant influence on the central nervous system and cardiovascular regulation. For instance, microinjections of IAA-RP into the rostroventrolateral medulla of rats, a key area for blood pressure control, were found to produce a transient hypertensive response. nih.govnih.gov This suggests a role for the IAA-RP/Imidazoleacetic acid riboside system in central cardiovascular regulation.
In vitro studies using rat hippocampal slices have further elucidated the neurological activity of these compounds. Both IAA-RP and its dephosphorylated metabolite, this compound, induce a depression of synaptic transmission. nih.govphysiology.org this compound was observed to produce this inhibitory effect, although it was less potent and occurred with a greater delay compared to IAA-RP. nih.govphysiology.org These findings point towards a primary presynaptic site of action for these molecules, modulating neurotransmitter release. nih.govphysiology.org
The presence of this compound and its ribotide has been confirmed in rat, bovine, and human tissues, indicating a conserved physiological role across different species. nih.govresearchgate.net The compound is considered a promising area of research for understanding organismal growth, development, and reproduction. medchemexpress.commedchemexpress.com
Summary of Research Findings in Animal Models
| Model/System | Compound Tested | Observed Effect | Reference |
|---|---|---|---|
| Rat (in vivo) | Imidazole-4-acetic acid-ribotide (IAA-RP) | Produces a transient hypertensive response when microinjected into the rostroventrolateral medulla. | nih.govnih.gov |
| Rat Hippocampal Slices (in vitro) | Imidazole-4-acetic acid-ribotide (IAA-RP) | Induces concentration-dependent depression of synaptic transmission. | nih.govphysiology.org |
| Rat Hippocampal Slices (in vitro) | This compound | Induces inhibition of synaptic transmission, albeit with lower potency and a delay compared to IAA-RP. | nih.govphysiology.org |
| Rat Tissues | This compound | Identified as a metabolite of histamine. | medchemexpress.commedchemexpress.com |
| Rat, Bovine, Human Tissues | This compound & Imidazole-4-acetic acid-ribotide | Confirmed presence, suggesting a conserved physiological role. | nih.govresearchgate.net |
Interconnections with Broader Biochemical Processes
The metabolic pathways of this compound are closely intertwined with core cellular processes, particularly purine (B94841) and ribose metabolism.
The synthesis of this compound is intrinsically linked to the purine biosynthetic pathway, primarily through the shared precursor, 5-phosphoribosyl-1-pyrophosphate (PRPP). PRPP is a critical molecule that donates the ribose-phosphate moiety for the synthesis of both purine nucleotides and imidazoleacetic acid-ribotide. nih.govsigmaaldrich.com
The formation of imidazoleacetic acid-ribotide (IAA-RP) occurs via the conjugation of imidazoleacetic acid with PRPP, a reaction catalyzed by imidazoleacetic acid-phosphoribosyl transferase. nih.govsigmaaldrich.com This IAA-RP is then dephosphorylated by phosphatases and 5'-nucleotidases to yield this compound. nih.govsigmaaldrich.commdpi.com
A significant clinical observation highlights this connection: in gouty individuals who overproduce uric acid (the end-product of purine degradation), there is an increased incorporation of labeled glucose into the urinary excretory product this compound. semanticscholar.org This demonstrates that under conditions of accelerated purine synthesis, the flux through the PRPP-dependent pathway for this compound synthesis is also enhanced. Structurally, the imidazole (B134444) ring itself is a core component of the purine nucleus, further underscoring the biochemical relationship between these classes of molecules. longdom.org
The ribose component of this compound is synthesized endogenously through pathways of ribose metabolism, most notably the Pentose (B10789219) Phosphate Pathway (PPP). cloudfront.netannualreviews.org The PPP is a fundamental metabolic route that generates NADPH and the precursors for nucleotide synthesis, including ribose-5-phosphate (B1218738). physiology.orgbiorxiv.org It is the conversion of ribose-5-phosphate to PRPP that directly feeds into the synthesis of imidazoleacetic acid-ribotide and, subsequently, the riboside.
Studies have demonstrated that the in vivo synthesis of the ribose in this compound is influenced by the activity of the pentose phosphate pathway. cloudfront.net The increased synthesis of this compound from glucose in gouty subjects is indicative of an elevated flux through the PPP to produce the necessary ribose precursors. semanticscholar.org This metabolic link positions this compound as a biomarker that reflects the activity of pentose phosphate-dependent ribose synthesis in vivo.
Biochemical Interconnections of this compound
| Metabolic Pathway | Key Connecting Molecule | Nature of Interconnection | Reference |
|---|---|---|---|
| Purine Metabolism | 5-phosphoribosyl-1-pyrophosphate (PRPP) | This compound synthesis competes for the common precursor PRPP, which is also essential for de novo purine synthesis. | nih.govsigmaaldrich.comsemanticscholar.org |
| Pentose Phosphate Pathway (PPP) | Ribose-5-Phosphate | The PPP is the primary source of the ribose-5-phosphate required to form the ribose moiety of this compound. | cloudfront.netphysiology.org |
V. Enzymology of Imidazoleacetic Acid Riboside Metabolism
Enzymes Involved in Dephosphorylation: Phosphatases and Ecto-Nucleotidases
The conversion of imidazoleacetic acid-ribotide (IAA-RP) to imidazoleacetic acid riboside is accomplished through dephosphorylation, a process catalyzed by both phosphatases and 5´-ecto-nucleotidases. These enzymes are responsible for hydrolyzing the phosphate (B84403) group from IAA-RP, yielding the final riboside product. nih.gov Ecto-nucleotidases are membrane-bound enzymes with their active sites facing the extracellular space, where they hydrolyze extracellular nucleotides. nih.gov
Studies comparing the in vitro activity of the enzymes responsible for the dephosphorylation of IAA-RP have established a clear rank order of activity. Preliminary findings indicate that alkaline phosphatase exhibits the highest activity, followed by acid phosphatase, and then 5´-ecto-nucleotidase.
Table 2: Comparative In Vitro Activity of Enzymes in IAA-RP Dephosphorylation
| Enzyme | Relative Activity |
|---|---|
| Alkaline Phosphatase | > |
| Acid Phosphatase | > |
Data based on preliminary findings.
Alkaline and acid phosphatases are distinct enzymes, primarily differentiated by their optimal pH for activity. researchgate.netnih.gov Alkaline phosphatase functions optimally in alkaline environments, while acid phosphatase is most active at an acidic pH. researchgate.net Their different subcellular localizations—alkaline phosphatase is often concentrated in the plasma membrane while acid phosphatase is typically associated with lysosomes—further distinguish their physiological roles. researchgate.net
Enzymes of Precursor Formation
The formation of imidazoleacetic acid (IAA), the direct precursor to IAA-RP, can occur through pathways independent of histamine (B1213489) metabolism. A key pathway involves the transamination of L-histidine.
The enzymatic production of IAA in the brain is largely attributed to the action of a group of transaminases. These enzymes include L-histidine-pyruvate aminotransferase (HPAT), which has also been identified as kynurenine (B1673888) aminotransferase (KAT) and glutamine transaminase-K (GTK). These enzymes catalyze the transfer of an amino group from L-histidine, leading to the formation of an imidazole-containing pyruvate (B1213749) derivative which is then converted to imidazoleacetic acid. This transamination pathway appears to be the primary source of IAA found in the brain.
Diamine Oxidase (DAO) in Histamine Oxidation
Diamine oxidase (DAO), also known as histaminase, is a critical enzyme in the metabolism of histamine, a precursor to imidazoleacetic acid and subsequently this compound. creative-enzymes.comwikipedia.org As a copper-containing amine oxidase, DAO's primary function is to catalyze the oxidative deamination of histamine and other biogenic amines, playing a vital role in maintaining histamine homeostasis, particularly in the gastrointestinal tract. creative-enzymes.comnih.gov This enzymatic activity serves as a protective barrier, limiting the absorption of excess histamine from dietary sources. creative-enzymes.com
The enzymatic reaction facilitated by DAO involves the oxidative deamination of histamine's primary amine group. seebeyondshop.com This process requires molecular oxygen and water, yielding three products: imidazole-4-acetaldehyde (B1219054), ammonia (B1221849) (NH3), and hydrogen peroxide (H2O2). creative-enzymes.comwikipedia.org The reaction can be summarized as follows:
R-CH₂-NH₂ (Histamine) + H₂O + O₂ → R-CHO (Imidazole-4-acetaldehyde) + NH₃ + H₂O₂ creative-enzymes.com
This initial step is crucial in the pathway that can lead to the formation of imidazoleacetic acid. The resulting imidazole-4-acetaldehyde is a transient compound that is rapidly oxidized further by NAD-dependent aldehyde dehydrogenase enzymes to form imidazole-4-acetic acid. wikipedia.orgsigmaaldrich.com
DAO is predominantly expressed in the small intestine, kidneys, and the placenta. creative-enzymes.com Its activity is extracellular, which distinguishes it from histamine-N-methyltransferase (HNMT), the other major enzyme in histamine degradation, which functions intracellularly. creative-enzymes.com The enzyme's catalytic activity is dependent on a copper ion and a quinone cofactor known as topaquinone, which are essential for the electron transfer required in the oxidation process. seebeyondshop.com
Detailed research has shown that DAO's efficiency in metabolizing histamine can be significantly affected by the presence of other biogenic amines, which can act as competitive substrates. frontiersin.org This interference can slow the rate of histamine degradation. For instance, putrescine and cadaverine (B124047) have been shown to be potent inhibitors of histamine degradation by DAO. frontiersin.org
The table below presents research findings on the degradation rates of various biogenic amines by porcine-derived DAO, highlighting the enzyme's substrate preference.
Table 1: Degradation Rate of Different Amino Substrates by Diamine Oxidase (DAO)
| Substrate | DAO Activity (mU) |
|---|---|
| Histamine | 28.16 ± 1.00 |
| Putrescine | 14.72 ± 0.50 |
| Cadaverine | 12.98 ± 0.38 |
| Tyramine | 2.16 ± 0.31 |
| Spermidine | 1.84 ± 0.25 |
| Spermine | 1.44 ± 0.19 |
Data sourced from a study on the interference of different amines on the rate of histamine degradation by DAO. frontiersin.org
These findings demonstrate that while DAO can act on several biogenic amines, it displays the highest rate of activity with histamine. frontiersin.org The presence of other amines, particularly putrescine and cadaverine, can reduce histamine degradation by up to 70-80% when their concentrations are significantly higher than that of histamine. frontiersin.org This competitive inhibition is a key factor in understanding the variable efficiency of histamine metabolism in different physiological and dietary contexts. Reduced DAO activity, whether genetic or due to inhibition, can lead to an excess of histamine, a condition known as histamine intolerance. todayspractitioner.comresearchgate.net
Vi. Analytical Methodologies in Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the separation and analysis of imidazoleacetic acid riboside and its precursors from complex biological matrices. Different chromatographic methods are employed based on the specific analytical goal, from initial purification to precise quantification and structural elucidation.
Ion exchange chromatography (IEC) serves as a powerful tool for the purification and concentration of imidazoleacetic acid (IAA) and its conjugates from biological samples prior to quantification by other methods. nih.govnih.gov This technique separates molecules based on their net charge, which is particularly useful for charged compounds like imidazoleacetic acid-ribotide (IAA-RP), which can act as a zwitterion and be retained on both cation and anion exchangers. pnas.org
In practice, IEC is often used as a sample preparation step. For instance, before enzymatic assay or Gas Chromatography/Mass Spectrometry (GC/MS), tissue extracts or urine samples can be passed through an ion exchange column to isolate the compounds of interest from interfering substances. nih.govnih.gov Researchers have utilized different types of resins depending on the specific application.
| Application | Ion Exchange Resin/Column | Purpose |
| Purification of Imidazoleacetic acid (ImAA) from tissue extracts | Bio-Rad AG-1 | Partial purification and/or concentration before enzymatic assay nih.gov |
| Separation of ImAA from urine | Ion-exchange column | Isolation of ImAA before derivatization for GC/MS analysis nih.gov |
| Purification of ImAA and its conjugates (ImAA-C) | Bio-Rad AG-50 (H+ form) | Separation from serum or tissue homogenates scispace.com |
This purification step is critical for reducing matrix effects and enhancing the sensitivity and specificity of subsequent analytical procedures.
Gas Chromatography/Mass Spectrometry (GC/MS) is a highly sensitive and specific method used for the quantification of imidazoleacetic acid (IAA), the parent compound of the riboside. nih.gov Due to the low volatility of IAA, derivatization is required before analysis. A common procedure involves separating the acid from a biological matrix like urine using ion-exchange chromatography, followed by derivatization to form a more volatile ester, such as the n-butyl ester. nih.gov
The GC/MS analysis is then typically carried out using selected-ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of the derivatized compound and an internal standard. nih.gov For example, ions at m/z 81 and m/z 83 have been used to monitor IAA and its stable isotope-labeled internal standard ([15N,15N']IAA), respectively. nih.gov This method provides rigorous specificity through the combination of GC retention time and mass-to-charge ratio, allowing for the quantification of IAA in amounts as low as 0.20 nmol. nih.gov While GC/MS is well-established for IAA and other histamine (B1213489) metabolites like Nτ-methylimidazoleacetic acid, its application for the direct analysis of the intact, much larger this compound is less common due to the compound's high polarity and low volatility, which make it challenging to analyze by GC without significant derivatization. nih.gov
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound and its phosphorylated precursor, imidazoleacetic acid-ribotide (IAA-RP). A crucial application of HPLC in this context is the identification and separation of constitutional isomers. Research has successfully used HPLC to demonstrate that the naturally occurring compound in bovine, rat, and human tissues is the imidazole-4-acetic acid-ribotide (I-4-AA-RP) isomer, distinguishing it from the non-physiological imidazole-5-acetic acid-ribotide (I-5-AA-RP) isomer. mssm.edu
In these analyses, tissue samples are processed and analyzed by HPLC with UV detection (e.g., at 220 nm). The identification of the endogenous isomer is confirmed by co-elution, where adding the synthetic I-4-AA-RP standard to a biological sample results in an increase in the height of the existing peak, whereas adding the I-5-AA-RP standard results in the appearance of a new, separate peak. mssm.edu This confirms that the I-4 isomer is the endogenous form in these tissues. mssm.edu
Enzymatic Assays for Imidazoleacetic Acid and its Conjugates
Enzymatic assays offer a highly specific method for the determination of imidazoleacetic acid (ImAA). nih.gov This method is based on the strict substrate specificity of the enzyme imidazoleacetate monooxygenase, which hydroxylates ImAA to imidazolone (B8795221) acetic acid. scispace.com The reaction consumes NADH, which is converted to NAD+. nih.gov Therefore, the concentration of ImAA can be determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the amount of NADH oxidized. nih.gov The lowest measurable level of ImAA by this method is approximately 2 nmol. nih.gov
A significant advantage of this assay is its adaptability for measuring ImAA conjugates (ImAA-C), which are primarily composed of this compound. scispace.comnih.gov To measure the total amount of the riboside conjugate, a sample is first subjected to acid hydrolysis. scispace.com This procedure cleaves the ribose group from the imidazoleacetic acid moiety, converting the conjugate into free ImAA. The total ImAA is then measured using the enzymatic assay. The concentration of the original conjugate can be calculated by subtracting the amount of free ImAA (measured in a non-hydrolyzed sample) from the total ImAA measured after hydrolysis.
Immunohistochemical Approaches for Localization in Tissues
Immunohistochemistry is a vital technique for visualizing the anatomical distribution of specific molecules within tissues. In the study of imidazoleacetic acid derivatives, this approach has been used to map the location of imidazoleacetic acid-ribotide (IAA-RP), the direct precursor to the riboside, in the central nervous system (CNS). nih.gov
Using a highly specific rabbit antiserum raised against IAA-RP, researchers have examined the distribution of this molecule in the rat brain. nih.gov The findings reveal a widespread but selective presence of IAA-RP-immunoreactive neurons throughout the neuraxis, while neuroglial cells were not labeled. nih.gov This specific localization provides anatomical evidence supporting its role as a potential neurotransmitter or neuromodulator.
Key findings on the localization of IAA-RP include:
Forebrain: Immunostained neurons were commonly found in the neocortex, hippocampal formation, basal ganglia, thalamus, and hypothalamus. Labeling was also prominent in limbic areas such as the olfactory bulb and amygdala. nih.gov
Mid- and Hindbrain: Labeled neurons were concentrated in specific nuclei, including structures of the motor system like the substantia nigra and the red nucleus. nih.gov Intense staining was observed in the rostral and caudal ventrolateral medullary reticular formation and the nucleus tractus solitarius, regions involved in autonomic functions like blood pressure regulation. nih.gov
Subcellular Localization: Within neurons, the immunoreactivity for the ribotide was predominantly found in the cell bodies (somata) and dendrites. Some myelinated axons and occasional synaptic terminals were also stained. nih.gov
These immunohistochemical studies indicate that IAA-RP is a component of the neurochemical makeup of numerous neuronal populations, suggesting its involvement in diverse CNS functions. nih.gov
Vii. Future Research Directions and Unresolved Questions
Elucidation of Specific Receptor Subtype Interactions (beyond I-Rs)
Imidazoleacetic acid ribotide (IAA-RP), the direct precursor to imidazoleacetic acid riboside, is a known agonist at imidazoline (B1206853) receptors (I-Rs), particularly subtypes I₁, and I₃. pnas.org Its metabolite, this compound (IAA-R), also demonstrates some activity, though generally less potent. nih.gov Research has shown that IAA-RP has a low affinity for α₂-adrenergic receptors (α₂-ARs), and its effects on synaptic transmission in the hippocampus are not blocked by α₂-AR antagonists like rauwolscine, suggesting its primary actions are mediated through I-Rs. nih.gov
However, the full spectrum of receptor interactions for both IAA-RP and IAA-R is likely more complex and represents a critical area for future research. Unresolved questions include:
Identification of Novel Receptor Targets: Are there other, as-yet-unidentified, receptor systems that interact with this compound or its ribotide? The suggestion that IAA-RP may interact with a novel imidazol(in)e-like receptor in the rostroventrolateral medulla highlights this possibility. nih.govresearchgate.net Comprehensive screening against a wide array of receptor families is needed to uncover potential off-target or novel interactions.
Affinity for other Neurotransmitter Receptors: Imidazoleacetic acid (IAA), the parent compound, is known to be an agonist at GABA-A receptors. nih.gov Future studies should investigate whether the ribosylated form, IAA-R, retains any affinity for GABA receptors or other neurotransmitter receptors, which could imply a broader role in neuromodulation.
Receptor Heterodimerization: The potential for I-receptors to form heterodimers with other receptor types, such as adrenergic or other G-protein coupled receptors, is an emerging area of pharmacology. Research is needed to determine if the binding of this compound or its ribotide is modulated by the presence of other receptors or ligands, which could explain tissue-specific effects.
Comparative Biochemistry Across Diverse Organisms (excluding humans)
This compound and its precursor have been identified in various mammalian tissues, including those from rats and bovines. pnas.orgnih.govpnas.orgmedchemexpress.cn The presence of this compound has also been reported in the nematode Caenorhabditis elegans. nih.gov Furthermore, it has been detected in food sources such as chickens, ducks (Anatidae), and domestic pigs. hmdb.cafoodb.ca This widespread distribution suggests a conserved and fundamental biological role. However, a detailed comparative biochemical analysis is lacking.
Key research directions in this area include:
Metabolic Pathway Analysis: Investigating the complete metabolic pathways for the synthesis and degradation of this compound in non-mammalian organisms like C. elegans and avian species. This would involve identifying the homologous enzymes responsible for its formation and breakdown and determining if the regulatory mechanisms are conserved.
Functional Roles in Invertebrates: Elucidating the physiological function of this compound in organisms such as C. elegans. Its presence suggests a role in basic biological processes that could range from neurotransmission to developmental regulation.
Distribution in the Animal Kingdom: A broader survey of different animal phyla to map the evolutionary conservation of this molecule. Understanding which organisms possess this compound could provide insights into its original and most fundamental biological functions.
| Organism | Presence of this compound/Ribotide |
| Rat | Detected in brain and other tissues. nih.govnih.gov |
| Bovine | Detected in tissues. pnas.orgnih.gov |
| Caenorhabditis elegans | Reported presence. nih.gov |
| Chicken (Gallus gallus) | Detected. hmdb.cafoodb.ca |
| Duck (Anatidae) | Detected. hmdb.cafoodb.ca |
| Domestic Pig (Sus scrofa domestica) | Detected. hmdb.cafoodb.ca |
Mechanistic Insights into Cellular and Subcellular Distribution
Studies in the rat central nervous system have provided a foundational understanding of the localization of imidazoleacetic acid ribotide (IAA-RP). It is found widely throughout the neuraxis, with immunoreactive neurons present in the forebrain, midbrain, and hindbrain. nih.govnih.gov Within these neurons, IAA-RP is predominantly located in the cell bodies (somata) and dendrites, with some presence in myelinated axons and occasional synaptic terminals. nih.govnih.gov This distribution suggests a role as a neurotransmitter or neuromodulator. nih.govhmdb.ca
Despite this progress, several questions remain unanswered:
Transport Mechanisms: How is this compound and its ribotide transported into and out of cells and subcellular compartments like synaptic vesicles? Identifying specific transporters is crucial for understanding how its concentration and signaling are regulated. Studies suggest that histamine (B1213489), a related compound, may be transported by organic cation transporters, which could be a starting point for investigation. researchgate.net
Subcellular Dynamics: What are the dynamics of its synthesis, storage, and release at the subcellular level? While its release from synaptosome-enriched fractions has been shown to be calcium-dependent, the precise mechanisms governing its packaging into vesicles and its release cycle are not fully understood. nih.govhmdb.ca
Non-Neuronal Distribution: The current focus has been on the nervous system. Future research should explore its presence and function in other tissues and cell types, such as glial cells (which did not appear to be labeled in initial studies), pancreatic islets, and adrenal medulla cells, where I-receptors are known to be functionally important. pnas.orgnih.gov
Discovery of Novel Enzymatic Regulators
The primary metabolic pathway for this compound is reasonably well-established. It is formed via the dephosphorylation of its precursor, imidazoleacetic acid ribotide, a reaction catalyzed by phosphatases and ecto-5'-nucleotidases. pnas.orghmdb.ca The ribotide itself is synthesized from imidazoleacetic acid, which can be derived from histidine through transamination or from histamine via oxidation by diamine oxidase. nih.govresearchgate.net
Future research should focus on identifying novel regulatory points in this pathway:
Regulatory Isozymes: Are there specific isozymes of phosphatases or nucleotidases that show a preference for imidazoleacetic acid ribotide? Identifying such enzymes could reveal new targets for pharmacological modulation of its signaling.
Kinase Activity: Is there a kinase capable of phosphorylating this compound back to its ribotide form? The existence of such an enzyme would imply a more dynamic and regulated signaling cycle than simple degradation.
Regulation of Biosynthetic Enzymes: What are the factors that regulate the activity of the enzymes responsible for producing imidazoleacetic acid, such as histidine transaminase and diamine oxidase? Understanding this regulation is key to understanding how the levels of this compound are controlled in response to physiological changes.
Alternative Metabolic Fates: Are there other, currently unknown, metabolic pathways for the degradation or modification of this compound? Metabolomic studies could reveal novel metabolites and the enzymes responsible for their formation.
Development of Advanced Analytical Probes for Metabolic Studies
The detection and quantification of this compound have relied on methods such as high-performance liquid chromatography (HPLC) and immunoassays using specific antibodies. nih.gov While powerful, these methods have limitations for studying the dynamic aspects of its metabolism and signaling in living systems.
The development of more advanced analytical tools is a critical future direction:
Fluorescent Probes: Designing and synthesizing fluorescently labeled analogs of this compound that retain biological activity. Such probes would allow for real-time imaging of its distribution, receptor binding, and cellular uptake in living cells and tissues.
Genetically Encoded Sensors: Developing genetically encoded biosensors, perhaps based on fluorescent proteins, that can detect changes in the concentration of this compound or its ribotide within specific cellular compartments.
Advanced Mass Spectrometry: Utilizing advanced mass spectrometry techniques, such as single-cell inductively coupled plasma mass spectrometry (ICP-MS), to map the distribution of the molecule with high sensitivity and spatial resolution. digitellinc.com This could be combined with labeled probes to track its metabolic fate.
Pharmacokinetic Tools: Improving analytical methods for quantifying the compound and its metabolites (like salicylic acid and salicyluric acid from related imidazole (B134444) compounds) in plasma and urine to facilitate more detailed pharmacokinetic studies. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying imidazoleacetic acid riboside in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are primary methods. Predicted LC-MS/MS spectra (positive and negative ion modes) and GC-MS profiles for this compound are available, though experimental validation is limited. Researchers should optimize chromatographic conditions (e.g., column type, mobile phase) and employ derivatization strategies (e.g., trimethylsilylation) to enhance detectability . Quantification requires calibration with synthetic standards due to the lack of commercial reference materials.
Q. What is the biological significance of this compound as a primary metabolite?
- Methodological Answer : Classified as a primary metabolite, this compound is directly involved in essential physiological processes such as growth and development. Its detection in poultry and swine suggests a role in nitrogen metabolism or nucleotide salvage pathways. Researchers should prioritize in vivo tracer studies (e.g., isotopic labeling with -ribose) to map its metabolic flux and interactions with adenosine derivatives .
Q. How can this compound be distinguished from structurally similar imidazole ribonucleosides?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to differentiate molecular formulae (e.g., CHNO for this compound) and nuclear magnetic resonance (NMR) spectroscopy to resolve positional isomers. Key NMR signals include the ribose anomeric proton ( 5.3–5.8 ppm) and imidazole ring protons ( 7.0–8.5 ppm). Comparative analysis with synthetic analogs (e.g., 4-aminoimidazole-5-carboxamide riboside) is critical .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biosynthetic pathways of this compound given limited literature?
- Methodological Answer :
- Step 1 : Conduct comparative metabolomics in organisms where it is detected (e.g., Gallus gallus) versus absent species to identify precursor-product relationships.
- Step 2 : Use -labeled histidine or ribose in tracer studies to track incorporation into the imidazole and ribosyl moieties.
- Step 3 : Knock down candidate enzymes (e.g., ribosyltransferases) via CRISPR/Cas9 and monitor metabolite depletion via LC-MS .
- Challenge : Limited genomic annotations for this compound-related genes necessitate de novo pathway hypotheses.
Q. What strategies address discrepancies in detecting this compound across food sources?
- Methodological Answer : Variability may arise from extraction efficiency or matrix interference.
- Approach 1 : Standardize sample preparation (e.g., acid hydrolysis to release bound forms).
- Approach 2 : Use matrix-matched calibration curves to account for ion suppression/enhancement in LC-MS.
- Validation : Cross-validate findings with orthogonal methods (e.g., immunoassays) if antibodies are developed .
Q. How can this compound’s role in cellular signaling be investigated despite its low abundance?
- Methodological Answer :
- Sensitivity Enhancement : Employ nano-LC-MS or microsampling techniques to analyze low-concentration samples.
- Functional Studies : Overexpress putative receptors in model systems (e.g., HEK293 cells) and screen for cAMP or Ca signaling changes.
- Comparative Analysis : Cross-reference with cytokinin ribosides (e.g., zeatin riboside), which share structural features but differ in function .
Q. What experimental frameworks validate this compound as a dietary biomarker?
- Methodological Answer :
- Cohort Design : Collect longitudinal samples from controlled dietary studies (e.g., poultry-fed vs. plant-fed cohorts).
- Quantitative Thresholds : Establish limit of quantification (LOQ) using standard additions in biological matrices.
- Correlation Analysis : Statistically link its levels to specific food intake using multivariate regression, controlling for confounding metabolites .
Data Contradiction and Interpretation
Q. How should researchers reconcile the absence of quantified this compound in existing food studies?
- Methodological Answer : The "detected but not quantified" status in HMDB highlights sensitivity limitations. Propose:
- Collaborative Efforts : Pool datasets from multiple labs to increase statistical power.
- Meta-Analysis : Aggregate food composition databases and apply machine learning to predict its distribution .
Q. What computational tools can predict the enzyme interactions of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model its binding with ribosyltransferases or kinases. Validate predictions via in vitro enzyme assays (e.g., NAD synthase activity measurements) .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
